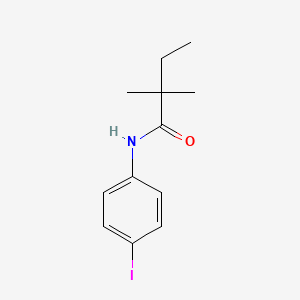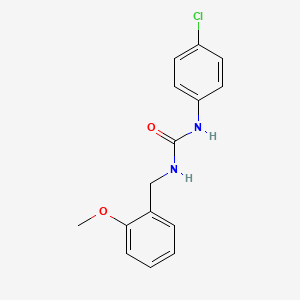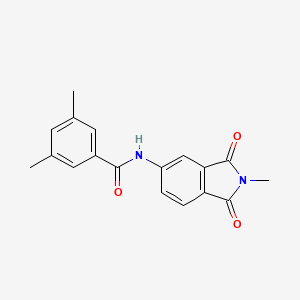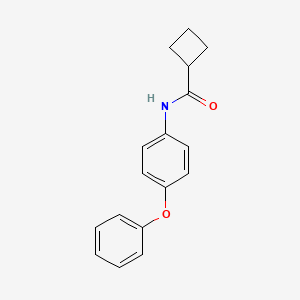
N-(4-methoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPSP is a benzamide derivative and is known to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
MPSP has been extensively studied for its potential applications in scientific research. One of the most promising applications of MPSP is in the field of neuroscience. MPSP has been shown to be a potent and selective blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that plays a critical role in the sensation of cold temperatures in the body. By blocking TRPM8, MPSP has the potential to be used as a tool to study the physiological and pathological roles of TRPM8 in the body.
In addition to its potential applications in neuroscience, MPSP has also been studied for its potential applications in cancer research. MPSP has been shown to inhibit the growth of several different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MPSP is believed to exert its anti-cancer effects by inhibiting the activity of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins.
Mécanisme D'action
The mechanism of action of MPSP is complex and not fully understood. MPSP is believed to exert its effects by binding to and modulating the activity of several different ion channels and enzymes in the body. One of the most well-studied targets of MPSP is the TRPM8 ion channel. By binding to TRPM8, MPSP is able to block the influx of calcium ions into cells, which is believed to be responsible for its ability to modulate cold sensation in the body.
Biochemical and Physiological Effects:
MPSP has a wide range of biochemical and physiological effects. In addition to its effects on TRPM8 and the proteasome, MPSP has also been shown to modulate the activity of several different enzymes in the body, including phosphodiesterases and carbonic anhydrases. MPSP has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPSP for lab experiments is its potency and selectivity. MPSP is a highly potent and selective blocker of TRPM8, which makes it an ideal tool for studying the physiological and pathological roles of TRPM8 in the body. However, one of the limitations of MPSP is its relatively low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several potential future directions for research on MPSP. One area of interest is the development of more potent and selective TRPM8 blockers. Another area of interest is the development of MPSP analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is also interest in exploring the potential applications of MPSP in other areas of scientific research, such as cardiovascular disease and metabolic disorders.
Méthodes De Synthèse
The synthesis of MPSP involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine and sodium sulfite to produce MPSP. The yield of the synthesis process is typically around 50-60%.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-9-7-15(8-10-16)19-18(21)14-5-4-6-17(13-14)25(22,23)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSZUUKFQYONJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)



![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)


![2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)

![5-(4-methoxyphenyl)-2-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5697119.png)
![2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5697123.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5697135.png)